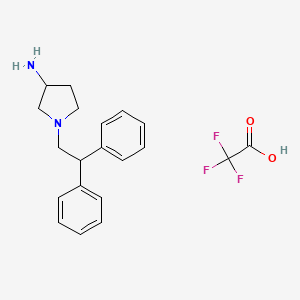
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is a chemical compound with the molecular formula C18H22N2·xC2HF3O2 . This compound is known for its unique structure, which includes a pyrrolidine ring and a diphenylethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate typically involves the reaction of 3-pyrrolidinamine with 1-(2,2-diphenylethyl) bromide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of trifluoroacetic acid as a counterion helps in the formation of the trifluoroacetate salt, which is often preferred for its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The diphenylethyl group plays a crucial role in its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, (3S)-: Similar structure but different stereochemistry.
1-(2,2-Diphenylethyl)pyrrolidine: Lacks the amine group.
N-Benzylpyrrolidine: Contains a benzyl group instead of a diphenylethyl group.
Uniqueness
3-Pyrrolidinamine, 1-(2,2-diphenylethyl)-, trifluoroacetate is unique due to its trifluoroacetate salt form, which enhances its stability and solubility. The presence of the diphenylethyl group also contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .
Propiedades
Número CAS |
828928-36-5 |
|---|---|
Fórmula molecular |
C20H23F3N2O2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethyl)pyrrolidin-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H22N2.C2HF3O2/c19-17-11-12-20(13-17)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;3-2(4,5)1(6)7/h1-10,17-18H,11-14,19H2;(H,6,7) |
Clave InChI |
GXERPDQUJLXVTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1N)CC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


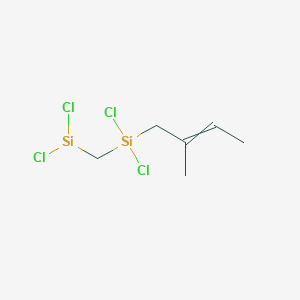
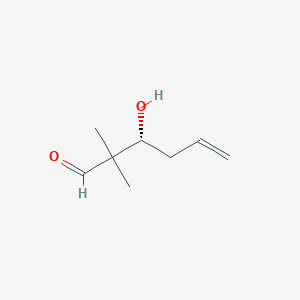
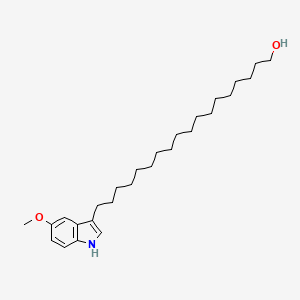
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
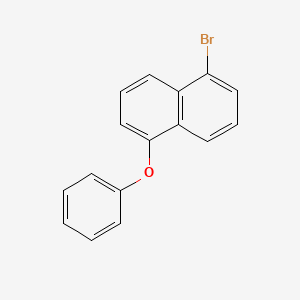
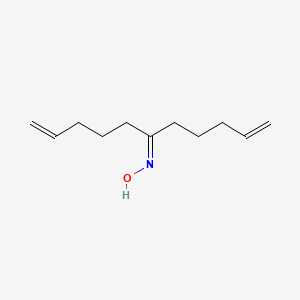
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
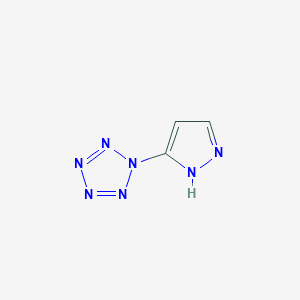
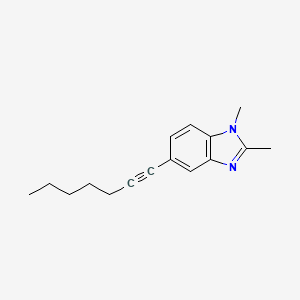
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)

![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)
